1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-7-8(2)19-9-10(14-12(19)18(15-7)5-6-20)16(3)13(22)17(4)11(9)21/h8,20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDFSXXIAREOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()
- Substituents : N1-isopropyl, C3-(4-chlorophenyl), C7/C9-methyl.
- Molecular Formula : C₁₇H₁₈ClN₇O₂.
- Key Features : The 4-chlorophenyl group enhances lipophilicity and may influence π-π stacking in biological targets, while the isopropyl group adds steric bulk. This compound’s higher molecular weight (MW: ~403.8 g/mol) compared to the target compound suggests reduced solubility in aqueous media .
3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione ()
- Substituents : N1-[2-(4-phenylpiperazinyl)ethyl], C3/C7/C9-methyl.
- Molecular Formula : C₂₂H₂₈N₈O₂.
- Its high MW (436.52 g/mol) and extended side chain likely reduce membrane permeability but improve target specificity .
1,3,4,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione ()
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()
- Substituents : N1-methyl, C3-(4-chlorophenyl), C7/C9-methyl.
- Molecular Formula : C₁₆H₁₅ClN₆O₂.
Table 1: Comparative Analysis of Structural Analogs
Key Insights from Structural Variations
Hydroxyethyl vs. Alkyl/Aromatic Groups : The target compound’s 2-hydroxyethyl group distinguishes it from analogs with purely hydrophobic (isopropyl, phenylpiperazinyl) or electron-withdrawing (chlorophenyl) substituents. This group may improve aqueous solubility, critical for oral bioavailability .
Methylation Patterns : Methyl groups at positions 3, 4, 7, and 9 are conserved across analogs, suggesting their role in stabilizing the fused ring system or modulating electronic effects.
Biological Implications : Analogs with aromatic or piperazinyl groups (e.g., ) are more likely to exhibit receptor-binding activity, while the target compound’s hydroxyethyl group could favor interactions with polar residues in enzymes or transporters.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, methylation of the triazine ring and side-chain functionalization (e.g., hydroxyethyl attachment) require controlled conditions (e.g., inert atmosphere, catalytic bases like KCO, and solvents like DMF). Optimization of temperature (60–100°C) and reaction time (12–48 hrs) is critical to avoid side reactions . Huisgen cycloaddition or nucleophilic substitution may be used for side-chain modifications, as seen in analogous purine-diones .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR should confirm methyl group positions (δ 1.2–1.5 ppm for CH) and hydroxyethyl proton signals (δ 3.5–4.0 ppm).
- HRMS : Validate molecular weight (e.g., theoretical [M+H] = 395.18 g/mol) with <2 ppm error.
- XRD : Resolve fused triazine-purine ring system geometry and substituent orientations .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Stability under varying pH, temperature, and light exposure must be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor decomposition products. Store in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB ID: 4EIY). Validate binding poses with MD simulations (GROMACS, 100 ns) to assess stability. Compare with structurally similar antagonists (e.g., 8-substituted purinediones) to identify key hydrophobic/π-π interactions .
Q. What experimental designs are suitable for resolving contradictory activity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate IC with Hill slope analysis.
- Counter-Screens : Test against related enzymes (e.g., PDEs vs. kinases) to confirm selectivity.
- Kinetic Studies : Employ stopped-flow spectroscopy to distinguish competitive vs. non-competitive inhibition .
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LC-MS/MS quantification.
- Biodegradation : Use OECD 301F (manometric respirometry) to measure CO evolution.
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hr EC) .
Q. What strategies optimize regioselectivity during functionalization of the triazino-purine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
